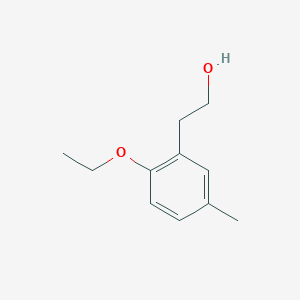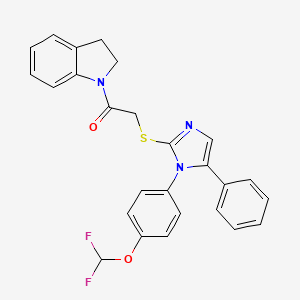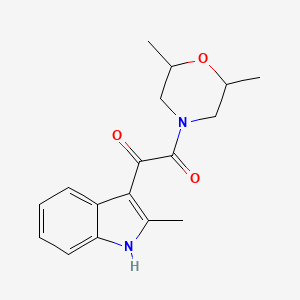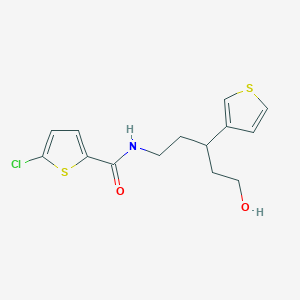
5-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)thiophene-2-carboxamide” is a compound that belongs to the class of organic compounds known as alpha amino acid amides . Thiophene-based analogs, such as this compound, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Molecules with the thiophene ring system exhibit many pharmacological properties .Chemical Reactions Analysis
Thiophene easily reacts with electrophiles . Positional selectivity for electrophilic substitution in thiophene is influenced both by the heteroatom and by substituents on the ring .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Synthesis and Anticancer Activity :
- Thiophene derivatives, including those related to thiophene-2-carboxamide, have been synthesized and evaluated for their anticancer activity. Thiophene-2-carboxamide derivatives have shown good inhibitory activity against various cell lines, particularly those with a thiazolidinone ring or thiosemicarbazide moiety in their structure (Atta & Abdel‐Latif, 2021).
Antitubercular Applications :
- Novel derivatives of thiophene, similar in structure to the compound , have been designed and synthesized for their antitubercular activity. These derivatives were effective against Mycobacterium tuberculosis, with several showing promising antimicrobial properties and lower cytotoxicity profiles (Marvadi et al., 2020).
Antioxidant Activity :
- Some thiophene-2-carboxamide derivatives have been synthesized and identified as potent antioxidants. Their antioxidant activity was measured using methods like DPPH radical scavenging, with some derivatives showing higher activity than known antioxidants such as ascorbic acid (Tumosienė et al., 2019).
Antimicrobial Agents :
- Thiophene-based compounds, including thiophene-2-carboxamides, have been explored as antimicrobial agents. They have shown capacity in reducing biofilm formation by bacteria and in inhibiting bacterial growth, suggesting their potential as antimicrobial substances (Benneche et al., 2011).
Immunosuppressive Properties :
- Thiophene derivatives have been synthesized and shown to have immunosuppressive activity, particularly towards proliferating T-lymphocytes. This suggests their potential application in managing immune responses (Axton et al., 1992).
Heavy Metal Ion Removal from Wastewater :
- Modified polymers containing thiophene derivatives have been used to enhance the removal of heavy metal ions from wastewater. These modified polymers showed improved efficiency in removing metal ions, indicating their application in environmental remediation (Letters in Applied NanoBioScience, 2020).
Future Directions
Thiophene-based analogs continue to be a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity . The demand for new materials and new medicines encourages searches for new methods as well as to improve the existing ones .
properties
IUPAC Name |
5-chloro-N-(5-hydroxy-3-thiophen-3-ylpentyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO2S2/c15-13-2-1-12(20-13)14(18)16-6-3-10(4-7-17)11-5-8-19-9-11/h1-2,5,8-10,17H,3-4,6-7H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCFEVNZTCYBFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(CCNC(=O)C2=CC=C(S2)Cl)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

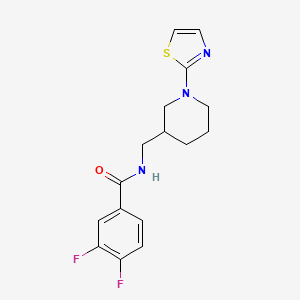



![Tert-butyl 8-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate;hydrochloride](/img/structure/B2670904.png)

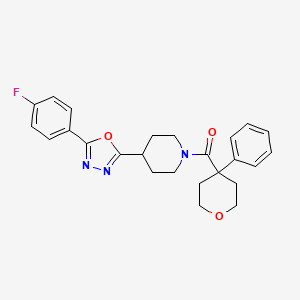
![ethyl (2Z)-2-({2-[(Z)-benzoyl]-3-oxo-3-phenylprop-1-en-1-yl}amino)-3-(dimethylamino)prop-2-enoate](/img/structure/B2670912.png)
![6-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-5-chloropyridine-3-carbonitrile](/img/structure/B2670913.png)
![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2670914.png)
